Lipophilicity Modulation: LogP Reduction by the 4-Hydroxyl Group Relative to 6-Chloro-THIQ
6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol exhibits a calculated LogP of 1.48, compared to 2.31 for its 4-deoxy analog 6-chloro-1,2,3,4-tetrahydroisoquinoline [1]. This 0.83 log unit decrease translates to approximately a 6.8-fold reduction in octanol/water partition coefficient, directly attributable to the hydrogen-bonding capacity of the 4-hydroxyl group. The concomitant increase in topological polar surface area (TPSA) from 12.03 Ų to 32.26 Ų further confirms enhanced aqueous interaction potential.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP 1.4766, TPSA 32.26 Ų, H-acceptors 2, H-donors 2 |
| Comparator Or Baseline | 6-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS 33537-99-4): LogP 2.3145, TPSA 12.03 Ų, H-acceptors 1, H-donors 1 |
| Quantified Difference | ΔLogP = −0.84; ΔTPSA = +20.23 Ų (2.7-fold increase) |
| Conditions | Calculated physicochemical parameters (RDKit/standard molecular descriptors); target compound data from Leyan product datasheet; comparator data from Molbase |
Why This Matters
The pronounced lipophilicity reduction expands the usable chemical space for CNS drug discovery where lower LogP (1–3) is preferred for blood–brain barrier penetration while maintaining sufficient solubility, making this scaffold more amenable to fragment-based screening than the non-hydroxylated analog.
- [1] Molbase Product Datasheet: 6-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS 33537-99-4). LogP 2.3145, PSA 12.03. qiye.molbase.cn/33537-99-4.html View Source
